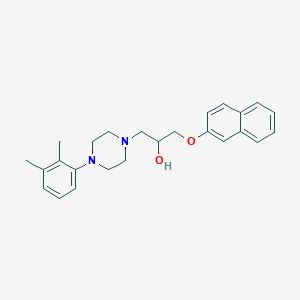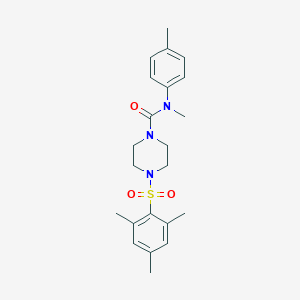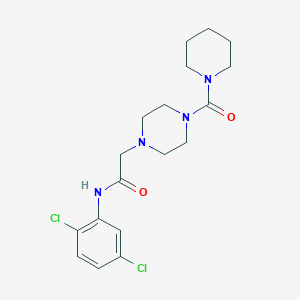![molecular formula C17H30N4O2 B486116 1-{[4-(1-Piperidinylcarbonyl)-1-piperazinyl]carbonyl}azepane CAS No. 825607-34-9](/img/structure/B486116.png)
1-{[4-(1-Piperidinylcarbonyl)-1-piperazinyl]carbonyl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(1-Piperidinylcarbonyl)-1-piperazinyl]carbonyl}azepane is a complex organic compound with the molecular formula C17H30N4O2 It is characterized by the presence of piperidine and piperazine rings, which are connected through a carbonyl group to an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(1-Piperidinylcarbonyl)-1-piperazinyl]carbonyl}azepane typically involves the reaction of piperidine and piperazine derivatives with azepane under specific conditions. One common method involves the use of piperidine-4-carbonyl chloride and 1-piperazinecarboxylic acid, which are reacted in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with rigorous purification techniques such as recrystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(1-Piperidinylcarbonyl)-1-piperazinyl]carbonyl}azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperidine or piperazine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[4-(1-Piperidinylcarbonyl)-1-piperazinyl]carbonyl}azepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new drugs.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{[4-(1-Piperidinylcarbonyl)-1-piperazinyl]carbonyl}azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-4-ylcarbonyl)azepane: Similar in structure but lacks the piperazine ring.
1-(Piperidin-4-ylcarbonyl)piperazine: Contains both piperidine and piperazine rings but does not have the azepane ring.
Uniqueness
1-{[4-(1-Piperidinylcarbonyl)-1-piperazinyl]carbonyl}azepane is unique due to the presence of all three rings (piperidine, piperazine, and azepane) in its structure. This unique combination of rings provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
azepan-1-yl-[4-(piperidine-1-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O2/c22-16(18-8-4-1-2-5-9-18)20-12-14-21(15-13-20)17(23)19-10-6-3-7-11-19/h1-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTLCLFGYXKAIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)N2CCN(CC2)C(=O)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B486046.png)
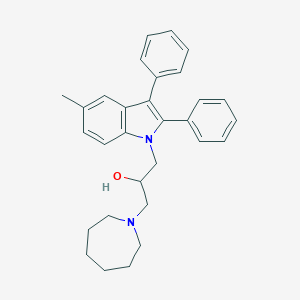
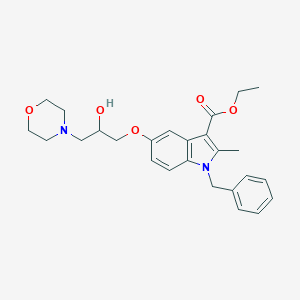
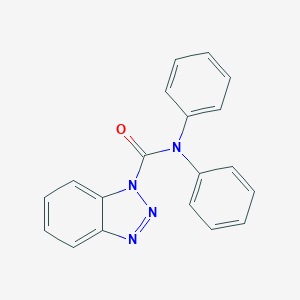
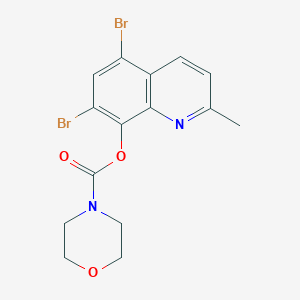
![(3,4-Dimethoxyphenyl)[4-(3,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B486057.png)
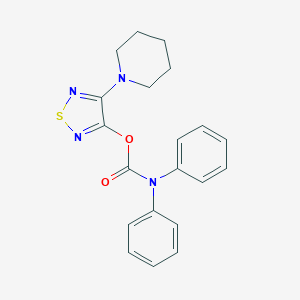
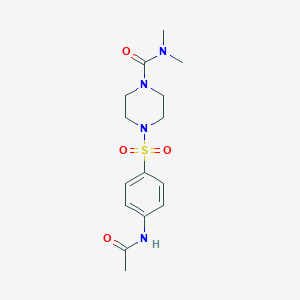
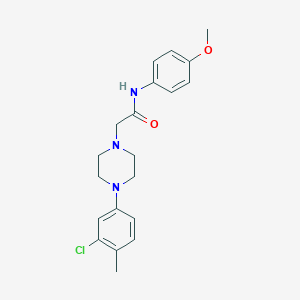
![(4-Chlorophenyl)-[4-[2-hydroxy-3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]propoxy]phenyl]methanone](/img/structure/B486070.png)
